5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a chlorine atom at the 5th position and an amine group at the 4th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-chloroaniline with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the chlorine atom and amine group.
5-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the amine group.
1,2,3,4-Tetrahydroquinolin-4-amine: Lacks the chlorine atom.
Uniqueness
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both the chlorine atom and the amine group, which confer specific chemical and biological properties. The combination of these functional groups allows for unique reactivity and potential biological activities that are not observed in similar compounds.
Biological Activity
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and therapeutic applications.
This compound can be characterized by the following properties:
Property | Value |
---|---|
CAS Number | 102852-95-8 |
Molecular Formula | C9H10ClN |
Molecular Weight | 169.64 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been explored in the literature for the efficient synthesis of tetrahydroquinoline derivatives. For instance, a common approach includes the reduction of quinoline derivatives followed by chlorination at the 5-position.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various quinoline derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were found to be within acceptable ranges for potential therapeutic applications .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. A study focused on the inhibition of nitric oxide synthase (NOS) showed that derivatives of tetrahydroquinoline could effectively reduce nitric oxide production in inflammatory models . Such findings suggest that this compound may serve as a scaffold for developing anti-inflammatory agents.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Its structure allows it to bind effectively to enzyme active sites and disrupt key biochemical pathways. For example:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A comparative study assessed the antimicrobial effects of various tetrahydroquinoline derivatives against clinical isolates. The results indicated that this compound had superior activity compared to other tested compounds .
- Anti-inflammatory Evaluation : In a rat model of neuropathic pain induced by spinal nerve ligation (Chung model), administration of the compound significantly reduced thermal hyperalgesia and tactile allodynia at doses of 30 mg/kg .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C9H11ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,12H,4-5,11H2 |
InChI Key |
YAORIHVPPHNYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C(=CC=C2)Cl |
Origin of Product |
United States |
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